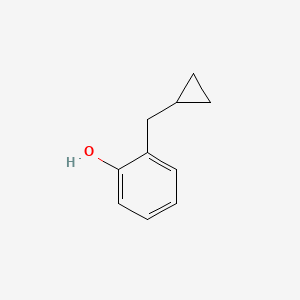

2-(Cyclopropylmethyl)phenol

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSXBXCEVWBVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33494-47-2 | |

| Record name | 2-(cyclopropylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopropylmethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-(Cyclopropylmethyl)phenol

2-(Cyclopropylmethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with a cyclopropylmethyl group at the ortho position. Its unique structural combination of a phenolic hydroxyl group and a strained cyclopropyl ring imparts distinct chemical properties that are of significant interest in medicinal chemistry and synthetic organic chemistry. The phenol moiety provides a site for hydrogen bonding and potential antioxidant activity, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, applications in drug discovery, and safety considerations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(Cyclopropylmethyl)phenol . It is also known by the synonym Phenol, 2-(cyclopropylmethyl)- . Its unique identifier in the Chemical Abstracts Service (CAS) registry is 33494-47-2 .

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-(Cyclopropylmethyl)phenol is fundamental for its application in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Estimated to be a colorless to pale yellow liquid | General knowledge of phenols |

| Boiling Point | Estimated to be in the range of 220-240 °C | Based on similar substituted phenols |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | (for phenol) |

| pKa | Estimated to be around 10 | General knowledge of phenols |

Note: Some physical properties are estimated based on structurally related compounds due to the limited availability of experimental data for this specific molecule.

Spectroscopic Characterization

The structural elucidation of 2-(Cyclopropylmethyl)phenol relies on standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons.

-

Aromatic Protons (δ 6.7-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.

-

Phenolic Hydroxyl Proton (δ 4.5-5.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

Methylene Protons (-CH₂-) (δ 2.6-2.8 ppm): A doublet, due to coupling with the methine proton of the cyclopropyl group.

-

Cyclopropyl Methine Proton (-CH-) (δ 0.8-1.2 ppm): A multiplet.

-

Cyclopropyl Methylene Protons (-CH₂-) (δ 0.2-0.6 ppm): Two sets of multiplets corresponding to the diastereotopic protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-155 ppm): Six distinct signals for the carbons of the benzene ring. The carbon bearing the hydroxyl group (C1) will be the most downfield, and the carbon attached to the cyclopropylmethyl group (C2) will also be significantly shifted.

-

Methylene Carbon (-CH₂-) (δ 35-40 ppm): A single peak for the methylene carbon.

-

Cyclopropyl Methine Carbon (-CH-) (δ 10-15 ppm): A single peak for the methine carbon.

-

Cyclopropyl Methylene Carbons (-CH₂-) (δ 3-8 ppm): A single peak for the equivalent methylene carbons of the cyclopropyl ring.

Mass Spectrometry (Predicted):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and rearrangements of the resulting phenolic cation. A prominent fragment would be expected at m/z = 107, corresponding to the hydroxytropylium ion, a common fragment for ortho-substituted phenols.

Synthesis of 2-(Cyclopropylmethyl)phenol: A Detailed Protocol

The synthesis of 2-(Cyclopropylmethyl)phenol can be achieved through various methods, with a common approach being the ortho-alkylation of phenol. The following is a representative experimental protocol.

Experimental Protocol: Ortho-Alkylation of Phenol

This protocol is based on the general principles of phenol alkylation and should be optimized for specific laboratory conditions.

Materials:

-

Phenol

-

Cyclopropylmethyl bromide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous toluene or xylene

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether for extraction

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous toluene.

-

Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution. Heat the mixture to reflux for 2-3 hours to form the sodium phenoxide and remove water via a Dean-Stark trap.

-

Alkylation: Cool the reaction mixture to room temperature. Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension of sodium phenoxide.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(Cyclopropylmethyl)phenol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(Cyclopropylmethyl)phenol.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. Phenolic compounds are also prevalent in a wide array of pharmaceuticals due to their biological activities.[1][2]

The cyclopropyl moiety in 2-(Cyclopropylmethyl)phenol can offer several advantages in drug design:

-

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Potency Enhancement: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the active site of an enzyme or receptor, thereby enhancing potency.

While no currently marketed drugs have been identified that contain the 2-(Cyclopropylmethyl)phenol moiety as a core structure, its potential as a valuable building block in the synthesis of novel therapeutic agents is significant. It can serve as a key intermediate in the development of compounds targeting a range of diseases.

Illustrative Biological Pathway: Potential Role in Modulating Kinase Activity

Many kinase inhibitors incorporate a phenol or a substituted phenol ring to form a crucial hydrogen bond with the hinge region of the kinase domain. The 2-(cyclopropylmethyl) group could serve to occupy a nearby hydrophobic pocket, thereby enhancing the inhibitor's potency and selectivity.

Caption: Potential binding mode of a 2-(Cyclopropylmethyl)phenol derivative in a kinase active site.

Safety and Handling

2-(Cyclopropylmethyl)phenol is expected to have similar toxicological properties to other substituted phenols.

Hazard Identification:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

May cause serious eye irritation or damage.

-

May cause respiratory tract irritation.

Precautions for Safe Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Cyclopropylmethyl)phenol is a molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive phenol group and a metabolically robust cyclopropylmethyl substituent makes it an attractive building block for the development of novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field. Further investigation into the biological activities of derivatives of 2-(Cyclopropylmethyl)phenol is warranted and could lead to the discovery of new therapeutic agents.

References

-

PubChem. 2-(2-Cycloheptyl-2-methylpropyl)phenol. [Link]

-

Cheméo. Chemical Properties of Phenol, 2-(1-methylpropyl)- (CAS 89-72-5). [Link]

-

NIST. Phenol, 2-(1-methylpropyl)-. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Cyclopropyl Phenyl Carbinol, 97%. [Link]

-

NIH. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

-

PubChem. Phenol, 2-cyclopropyl-6-isopropyl-. [Link]

-

Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

-

NIST. Phenol, 2-methyl-. [Link]

-

Sciencemadness Wiki. Phenol. [Link]

-

Cefic. for the SAFE USE of PHENOL. [Link]

-

Carl ROTH. Phenol - Safety Data Sheet. [Link]

-

RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. petrochemistry.eu [petrochemistry.eu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Solubility Profiling of 2-(Cyclopropylmethyl)phenol

The following guide details the solubility profile, physicochemical properties, and experimental characterization of 2-(Cyclopropylmethyl)phenol (CAS: 33494-47-2). This document is structured for application scientists and process chemists requiring high-fidelity data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

2-(Cyclopropylmethyl)phenol is a lipophilic alkylphenol intermediate used primarily in the synthesis of pharmaceutical agents (e.g.,

-

Molecular Formula:

[3] -

Molecular Weight: 148.20 g/mol

-

IUPAC Name: 2-(Cyclopropylmethyl)phenol

-

Key Characteristics: Ortho-substituted phenol; exhibits steric hindrance adjacent to the hydroxyl group.

Physicochemical Profile (Predicted & Analog-Based)

| Property | Value / Range | Mechanistic Insight |

| LogP (Octanol/Water) | ~3.1 – 3.4 | The cyclopropyl group adds significant lipophilicity compared to phenol (LogP 1.46), reducing water solubility. |

| pKa | ~10.2 – 10.5 | The alkyl group is electron-donating, slightly destabilizing the phenoxide anion compared to unsubstituted phenol (pKa 9.95). |

| H-Bond Donor | 1 | Phenolic -OH. |

| H-Bond Acceptor | 1 | Phenolic Oxygen. |

Solubility Thermodynamics & Solvent Selection

Understanding the solubility of 2-(Cyclopropylmethyl)phenol requires analyzing its Hansen Solubility Parameters (HSP) . The molecule possesses a "dual personality":

-

Polar Head: Capable of hydrogen bonding (solvation by alcohols/ethers).

-

Non-Polar Tail: The cyclopropylmethyl group requires dispersion forces for solvation (solvation by aromatics/chlorinated solvents).

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the solute.

| Solvent Class | Solubility Prediction | Thermodynamic Rationale |

| Chlorinated Hydrocarbons (DCM, Chloroform) | High (>100 mg/mL) | Excellent match for both dispersion forces and weak dipole interactions. The "gold standard" for extraction. |

| Lower Alcohols (Methanol, Ethanol) | High (>100 mg/mL) | Strong H-bond acceptance from the solvent stabilizes the phenolic proton. |

| Aromatic Hydrocarbons (Toluene, Benzene) | Moderate-High | |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Low-Moderate | The polarity of the phenolic -OH creates a miscibility gap. Solubility increases significantly with temperature (recrystallization potential). |

| Water | Very Low (<1 mg/mL) | The hydrophobic effect of the |

| Aprotic Polar (DMSO, DMF) | Very High | Strong H-bond acceptors in the solvent chelate the phenolic proton effectively. |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended process (Reaction, Extraction, or Crystallization).

Caption: Decision logic for solvent selection based on process requirements for 2-(Cyclopropylmethyl)phenol.

Experimental Protocols for Solubility Determination

To generate precise solubility data in your specific lab environment, do not rely solely on literature values. Use this self-validating "Shake-Flask" protocol coupled with HPLC quantification.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

-

Preparation: Add excess solid/liquid 2-(Cyclopropylmethyl)phenol to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Place in a thermostatic shaker bath at

(e.g., 25°C) for 24 hours. -

Self-Validation Check: Visual inspection must confirm undissolved solute remains. If clear, add more solute.

-

-

Sampling:

-

Stop shaking and allow phases to separate (sedimentation) for 1 hour at

. -

Withdraw supernatant using a syringe filter (0.45 µm PTFE for organics).

-

Critical Step: Pre-heat/cool the syringe to

to prevent precipitation during filtration.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with Mobile Phase (Acetonitrile/Water).

-

Analyze via HPLC (C18 Column, UV detection at 270-280 nm).

-

Calculate concentration against a standard curve.

-

Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the metastable zone width (MSZW).

-

Prepare a mixture of known concentration (

). -

Heat at 1°C/min until complete dissolution (

). -

Cool at 1°C/min until the first crystal appears or turbidity is observed (

). -

Result: The gap between

and

Mechanistic Insights & Causality

The "Cyclopropyl" Effect

Unlike a straight

-

Steric Bulk: The rigid triangle of the cyclopropyl ring creates a "cone" of steric hindrance. This disrupts efficient packing in the crystal lattice compared to linear alkyl analogs, often lowering the melting point and increasing solubility in organic solvents.

-

Electronic Interaction: The cyclopropyl ring has partial

-character (Walsh orbitals). It can conjugate weakly with the aromatic ring, slightly altering the electron density of the phenol. This makes the compound slightly more prone to oxidation than simple alkylphenols; degassing solvents is recommended for long-term storage solutions.

The "Ortho" Effect

The substitution at the 2-position (ortho) creates intramolecular shielding of the hydroxyl group.

-

Impact: This shielding reduces the ability of the -OH group to hydrogen bond with bulk solvent molecules compared to para-isomers.

-

Consequence: 2-(Cyclopropylmethyl)phenol will be more soluble in non-polar solvents (like Hexane) than its 4-isomer, as the polar head is effectively "tucked in."

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for predicting solubility based on dispersion, polar, and H-bonding forces).

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

PubChem Compound Summary . (n.d.). 2-(Cyclopropylmethyl)phenol (CAS 33494-47-2).[1][2] National Center for Biotechnology Information. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

Sources

Metabolic Stability of Cyclopropylmethyl Groups in Drug Design

The following technical guide is structured to serve as a definitive reference for the metabolic stability of cyclopropylmethyl (CPM) groups in drug design. It synthesizes mechanistic physical organic chemistry with practical medicinal chemistry strategies.

A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

The cyclopropylmethyl (CPM) group is a privileged motif in modern drug design, widely utilized as a bioisostere for ethyl or isopropyl groups to modulate lipophilicity (

This guide dissects the "radical clock" mechanism that transforms the CPM group from a stable structural element into a suicide substrate. It provides a self-validating experimental framework for assessing this risk and details structural modification strategies to retain the CPM's pharmacological benefits while mitigating its metabolic toxicity.

Part 1: The Mechanistic Core – The Radical Clock Liability

To understand the stability of the CPM group, one must look beyond standard Michaelis-Menten kinetics and examine the radical intermediates formed during the CYP450 catalytic cycle.

The Stability Paradox

The cyclopropyl ring itself is surprisingly robust against direct oxidation due to the high bond dissociation energy (BDE) of its C-H bonds (

The vulnerability lies in the

The Branching Pathway: Hydroxylation vs. Inactivation

Once the hydrogen is abstracted, a cyclopropylcarbinyl radical is formed. This intermediate faces a critical kinetic competition:

-

Oxygen Rebound (Safe Pathway): The radical recombines with the hydroxyl radical equivalent on the heme iron to form a stable carbinol (which may subsequently

-dealkylate). -

Ring Scission (Toxic Pathway): The radical undergoes unimolecular rearrangement to a homoallylic radical. This is a classic "radical clock" reaction with a rate constant of

.

If ring scission occurs before oxygen rebound, the resulting primary homoallylic radical can attack the heme porphyrin nitrogen, leading to irreversible alkylation and enzyme inactivation.

Diagram 1: The Kinetic Branching Point

The following diagram illustrates the mechanistic divergence that determines whether a CPM drug becomes a metabolite or a suicide inhibitor.

Caption: Kinetic competition between oxygen rebound (metabolism) and ring scission (inactivation). The rate of scission determines the MBI potential.

Part 2: Experimental Protocols for Risk Assessment

Standard microsomal stability assays (measuring intrinsic clearance,

The Determination Workflow

This protocol determines the efficiency of the suicide inhibition.

Reagents:

-

Human Liver Microsomes (HLM) or recombinant CYP isozymes (e.g., rCYP3A4).

-

NADPH regenerating system.

-

Probe substrate (e.g., Testosterone for 3A4, Dextromethorphan for 2D6).

Protocol Steps:

-

Primary Incubation (Inactivation Step):

-

Incubate the test compound (CPM drug) at multiple concentrations (e.g., 0, 1, 5, 10, 25, 50

) with HLM (1 mg/mL) and NADPH. -

Critical Control: Include a "0 minute" pre-incubation and a "minus NADPH" control to rule out non-metabolic instability.

-

At time points

min, remove an aliquot.

-

-

Secondary Incubation (Activity Measurement):

-

Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing the specific probe substrate (at

) and fresh NADPH. -

Incubate for a short period (linear range, e.g., 5-10 min).

-

-

Analysis:

-

Quench with Acetonitrile containing internal standard.

-

Quantify the metabolite of the probe substrate via LC-MS/MS.

-

-

Calculation:

-

Plot the natural log of remaining activity vs. pre-incubation time to get

for each inhibitor concentration. -

Fit

vs. [I] using the Kitz-Wilson equation:

-

GSH Trapping Assay

To confirm if ring opening is occurring even without overt inactivation, use Glutathione (GSH) trapping.

-

Method: Incubate Drug + HLM + NADPH + GSH (5 mM) + Glutathione S-Transferase (optional).

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 308 (GSH fragment) via LC-MS.

-

Interpretation: Identification of a GSH adduct with a mass shift corresponding to the drug + GSH - 2H (or similar) confirms the formation of a reactive electrophile derived from ring opening.

Diagram 2: MBI Assessment Workflow

Caption: Step-by-step workflow for determining Time-Dependent Inhibition (TDI) parameters.

Part 3: Structural Optimization Strategies

If a CPM-containing lead shows high

Deuteration (The Kinetic Isotope Effect)

Replacing the hydrogen atoms on the

-

Mechanism: The C-D bond is stronger than the C-H bond. This increases the activation energy for the initial HAT step (Primary Kinetic Isotope Effect).

-

Outcome: Slows down the formation of the radical intermediate. While it doesn't change the ratio of rebound vs. scission (which happens after radical formation), it drastically reduces the total flux through the toxic pathway.

-

Reference: Deutetrabenazine utilizes this principle to improve half-life and safety profiles [1].

Fluorination of the Ring

Introduction of fluorine atoms onto the cyclopropyl ring.

-

Mechanism: Fluorine is highly electron-withdrawing. It inductively destabilizes the formation of the radical at the

-position (and the carbocation character in the transition state). -

Outcome: Increases metabolic stability (

) and reduces MBI potential. -

Caution: Ensure the fluorine does not introduce new elimination pathways.

Steric Shielding

Increasing steric bulk adjacent to the CPM group (e.g., ortho-substitution on an aromatic ring attached to the CPM-nitrogen).

-

Mechanism: Prevents the bulky CYP450 heme oxo-species from approaching the

-methylene hydrogens.

Table 1: Comparative Stability of Alkyl Motifs

| Motif | Lipophilicity (LogP) | Metabolic Liability | MBI Risk | Optimization Strategy |

| Isopropyl | High | Hydroxylation (tertiary C) | Low | Fluorination / Constrain |

| Cyclopropyl | Moderate | Low (Strong C-H bonds) | Very Low | None usually needed |

| Cyclopropylmethyl | Moderate/High | High (Radical Clock) | Deuteration / Ring Fluorination | |

| Oxetanyl | Low (Polar) | Low | Low | Use as CPM Bioisostere |

Part 4: Case Studies

Success: Naltrexone

Naltrexone contains an

-

Metabolism: It undergoes extensive metabolism, primarily ketone reduction (non-CYP) and

-dealkylation. -

Why it works: While

-dealkylation proceeds via the carbinolamine (implying radical formation), the rate of oxygen rebound is sufficiently fast, or the specific binding mode in CYP enzymes favors the rebound pathway over ring scission. The CPM group provides the necessary antagonist pharmacology without catastrophic toxicity [2].

Caution: Trovafloxacin (Trovan)

While Trovafloxacin contains a cyclopropylamine (direct N-ring bond) rather than a cyclopropylmethyl group, it serves as the archetypal warning.

-

Failure Mode: Oxidation of the cyclopropylamine moiety led to ring opening and formation of reactive enals/imines that covalently bound to liver proteins, causing idiosyncratic hepatotoxicity. This highlights the intrinsic danger of the strained ring if the radical/cation intermediate is not managed [3].

References

-

Dean, M. and Gentile, A.J. (2016). Deuterium in Drug Discovery: Progress and Promise. Annals of Pharmacotherapy. Available at: [Link]

-

Wall, M.E. et al. (1981). The Metabolism of Naltrexone in Man. NIDA Research Monograph. Available at: [Link]

-

Kalgutkar, A.S. et al. (2005). Cyclopropylamine Inactivation of Cytochromes P450: Role of Metabolic Intermediate Complexes. Drug Metabolism and Disposition.[2][5] Available at: [Link]

- Silverman, R.B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.

-

Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Available at: [Link]

Sources

Methodological & Application

Using 2-(Cyclopropylmethyl)phenol as a building block in drug discovery

Executive Summary

In the optimization of lead compounds, the 2-(cyclopropylmethyl)phenol motif represents a high-value building block that bridges the gap between steric bulk and metabolic stability. Unlike flexible n-propyl or metabolically labile iso-propyl groups, the cyclopropylmethyl moiety offers a rigid, lipophilic anchor that resists cytochrome P450 oxidation while imparting unique conformational constraints.

This guide details the physicochemical advantages of this scaffold, provides a validated protocol for its synthesis (avoiding common regioselectivity pitfalls), and outlines its application in divergent synthesis —specifically, its use as a precursor for both stable aryl ethers and fused heterocycles (chromans/dihydrobenzofurans).[1]

Compound Profile & Physicochemical Rationale

Compound: 2-(Cyclopropylmethyl)phenol IUPAC Name: 2-(Cyclopropylmethyl)phenol Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Key Features: Ortho-substituted phenol; Cyclopropyl ring strain (~27.5 kcal/mol).[1]

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is a privileged structure in medicinal chemistry (e.g., Betaxolol, Naltrexone, Montelukast).[1] When attached via a methylene linker to the ortho position of a phenol, it confers three distinct advantages:

-

Metabolic Shielding: The C-H bonds of the cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to isopropyl methine C-H bonds (~95 kcal/mol), significantly reducing susceptibility to CYP450-mediated hydroxylation.[1]

-

Lipophilic Bulk without Flexibility: The cyclopropylmethyl group acts as a bioisostere for the isobutyl group but with reduced entropic penalty upon binding, due to the restricted rotation of the cyclopropane ring.

-

σ-Aromatic Conjugation: The "banana bonds" of the cyclopropane ring can interact electronically with the aromatic system, potentially modulating the pKa of the phenol and influencing hydrogen-bond donor capability.

Synthetic Protocols

Protocol A: Regioselective Synthesis of 2-(Cyclopropylmethyl)phenol

Direct alkylation of phenol with cyclopropylmethyl halides often leads to O-alkylation or mixtures.[1] The most reliable route utilizes a Grignard addition to salicylaldehyde followed by ionic hydrogenation.

Reagents:

-

Salicylaldehyde (CAS: 90-02-8)[1]

-

Cyclopropylmagnesium bromide (0.5 M in THF)[1]

-

Triethylsilane (Et₃SiH)[1]

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Grignard Addition (1,2-Addition):

-

Charge a flame-dried 250 mL round-bottom flask with salicylaldehyde (10.0 mmol) and anhydrous THF (50 mL) under N₂.

-

Cool to 0°C. Dropwise add cyclopropylmagnesium bromide (22.0 mmol, 2.2 equiv) over 30 minutes. Note: Excess Grignard is required to deprotonate the phenol first.

-

Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of the diol intermediate).[1]

-

Quench with saturated NH₄Cl (aq).[1][2] Extract with EtOAc (3x).[1][2] Dry organic layer (Na₂SO₄) and concentrate to yield the crude benzylic alcohol: 2-(cyclopropyl(hydroxy)methyl)phenol.[1]

-

-

Ionic Hydrogenation (Deoxygenation):

-

Dissolve the crude alcohol in DCM (40 mL).

-

Add Triethylsilane (30.0 mmol, 3 equiv).

-

Cool to 0°C. Add TFA (10 mL) dropwise. Caution: Exothermic.[1][3]

-

Stir at RT for 4 hours. The solution will turn from red/orange to clear as the carbocation is reduced.

-

Workup: Carefully quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).[1]

-

Yield Expectation: 75-85% over two steps.

-

Protocol B: Divergent Scaffold Morphing

This building block allows access to two distinct chemical spaces depending on the reaction conditions.

Path 1: O-Alkylation (Ether Synthesis) Standard Mitsunobu or S_N2 conditions retain the cyclopropyl ring.[1]

-

Conditions: K₂CO₃, DMF, Alkyl Halide, 60°C.

-

Outcome: Formation of stable ortho-cyclopropylmethyl aryl ethers (GPCR ligands).[1]

Path 2: Acid-Mediated Ring Expansion (The "Homoallyl" Rearrangement) Under strong acidic conditions, the cyclopropylmethyl group can rearrange to form fused heterocycles.[1]

-

Mechanism: Protonation of the cyclopropane or generation of a benzylic cation triggers ring opening to a homoallyl cation, which is trapped by the internal phenol oxygen.

-

Conditions: conc. H₂SO₄ or BF₃·OEt₂, reflux in benzene/toluene.

-

Outcome: Formation of 2-methylchroman or 2-ethyl-2,3-dihydrobenzofuran .

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this building block.

Figure 1: Synthetic workflow from commodity starting materials to diverse drug scaffolds.

Analytical Data & QC

For the synthesized 2-(Cyclopropylmethyl)phenol :

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl₃) | δ 0.2-0.6 ppm: Multiplets (4H, cyclopropyl CH₂).δ 0.9-1.1 ppm: Multiplet (1H, cyclopropyl CH).δ 2.55 ppm: Doublet (2H, benzylic CH₂).δ 6.7-7.2 ppm: Aromatic multiplets (4H).δ 5.0-5.5 ppm: Broad singlet (Phenolic OH).[1] |

| 13C NMR | δ ~11 ppm: Cyclopropyl CH₂.δ ~36 ppm: Benzylic CH₂.δ ~155 ppm: Phenolic C-OH. |

| MS (ESI-) | m/z 147.1 [M-H]⁻ : Dominant peak.[1] |

| Stability | Stable at RT.[3] Avoid strong Lewis acids unless rearrangement is desired. |

Safety & Handling

-

Cyclopropylmagnesium bromide: Moisture sensitive. Pyrophoric hazards. Handle under inert atmosphere.

-

TFA (Trifluoroacetic acid): Corrosive.[1] Use in a fume hood.[4]

-

Phenolic compounds: General irritants. Wear gloves and eye protection.

References

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Discussion on cyclopropyl bioisosteres).

-

Talele, T. T. (2016).[1][3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

-

Gillaizeau, I., et al. (2003).[1] "Ionic Hydrogenation of Diarylcarbinols." European Journal of Organic Chemistry. (Protocol adaptation for ionic hydrogenation).

-

Donaldson, W. A. (2001).[1] "Synthesis of Cyclopropane Containing Natural Products." Tetrahedron, 57(41), 8589-8627.[1] (Reference for cyclopropyl stability and rearrangement).

Sources

Application Notes and Protocols for the Ortho-Alkylation of Phenols: Synthesis of 2-(Cyclopropylmethyl)phenol

Introduction: The Significance of the 2-(Cyclopropylmethyl)phenol Moiety

The 2-(cyclopropylmethyl)phenol scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The cyclopropylmethyl group, in particular, is a valuable substituent in medicinal chemistry due to its unique conformational constraints and metabolic stability. Its incorporation into a phenolic structure at the ortho position can significantly influence the molecule's pharmacological profile, including its binding affinity to target proteins and its pharmacokinetic properties. This guide provides an in-depth overview of synthetic methodologies for the regioselective introduction of a cyclopropylmethyl group at the ortho position of a phenol ring, intended for researchers and professionals in drug development and chemical synthesis.

Comparative Overview of Synthetic Strategies

The synthesis of 2-(cyclopropylmethyl)phenol presents a classic challenge in regioselective aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, it also complicates many standard alkylation procedures. This document will explore and compare several key strategies for achieving ortho-selective cyclopropylmethylation of phenol, including:

-

Direct C-Alkylation of Phenoxides: A classical approach that leverages the ambident nucleophilicity of the phenoxide ion.

-

Directed ortho-Metalation (DoM): A powerful strategy for achieving high regioselectivity through the use of a directing group to facilitate lithiation at the ortho position.

-

Transition-Metal-Catalyzed C-H Functionalization: Modern methods that offer direct and atom-economical routes to ortho-alkylated phenols.

-

Lewis Acid-Catalyzed Alkylation with Alcohols: An alternative to traditional Friedel-Crafts reactions that can favor ortho-selectivity under specific conditions.

Each of these methods possesses distinct advantages and limitations in terms of substrate scope, reaction conditions, and scalability. The following sections will provide detailed mechanistic insights and practical protocols to guide the synthetic chemist in selecting and implementing the most suitable approach.

Method 1: Direct C-Alkylation of Phenoxide with Cyclopropylmethyl Bromide

This method is one of the most direct approaches to 2-(cyclopropylmethyl)phenol. It relies on the generation of the phenoxide ion, which can then act as a nucleophile to displace a halide from an alkylating agent. A critical aspect of this reaction is controlling the regioselectivity between C-alkylation (at the ortho and para positions) and O-alkylation (ether formation).

Mechanism and Rationale for Ortho-Selectivity

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (predominantly at the ortho and para positions). The outcome of the alkylation (C- vs. O-alkylation) is highly dependent on the reaction conditions, including the solvent, counter-ion, and the nature of the alkylating agent.[1][2]

-

Solvent Effects: In polar aprotic solvents, the "naked" phenoxide anion is highly reactive and tends to favor O-alkylation. In contrast, non-polar solvents promote the formation of ion pairs between the phenoxide and its counter-ion (e.g., Na⁺, K⁺). This association shields the oxygen atom, making the ortho-carbon of the ring a more accessible nucleophilic site.[3]

-

Counter-ion: The nature of the counter-ion influences the degree of ion pairing and, consequently, the C/O alkylation ratio.

-

Leaving Group: A good leaving group on the alkylating agent generally favors O-alkylation.

For the synthesis of 2-(cyclopropylmethyl)phenol, the use of a non-polar solvent like toluene is advantageous to promote C-alkylation.[3] The reaction with cyclopropylmethyl bromide can yield a mixture of 2-(cyclopropylmethyl)phenol, 4-(cyclopropylmethyl)phenol, and cyclopropylmethyl phenyl ether. Careful optimization of the reaction conditions and chromatographic purification are necessary to isolate the desired ortho-isomer.

It has been observed that while dissociated phenoxide ions predominantly lead to O-alkylation, it is the ion-pair that can result in both C- and O-alkylation.[4] The ortho-alkylation is thought to proceed through a six-membered transition state involving the ion-pair, which can explain the partial racemization observed with chiral alkylating agents.[4]

Caption: Reaction pathways for the alkylation of phenol with cyclopropylmethyl bromide.

Experimental Protocol: Direct C-Alkylation of Sodium Phenoxide

Materials:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyclopropylmethyl bromide

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Phenoxide Formation: Heat the mixture to 80-100 °C for 1-2 hours to ensure complete formation of the sodium phenoxide. The mixture may become a thick slurry. A small amount of anhydrous DMF can be added to improve solubility if necessary.

-

Alkylation: Cool the reaction mixture to room temperature. Add cyclopropylmethyl bromide (1.2 eq) dropwise via a syringe.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the ortho- and para-isomers from the O-alkylated product.

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of phenol. |

| Solvent | Anhydrous Toluene | Non-polar solvent to promote ion-pairing and favor C-alkylation.[3] |

| Temperature | Reflux (~110 °C) | Provides sufficient energy to overcome the activation barrier for C-alkylation. |

| Stoichiometry | Phenol:NaH:Cyclopropylmethyl Bromide = 1:1.1:1.2 | Slight excess of base and alkylating agent to drive the reaction to completion. |

| Yield | Moderate (variable) | Yields are often moderate due to the formation of multiple products. |

Method 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[5] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. For phenols, the hydroxyl group itself is not a suitable DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, the hydroxyl group must first be protected with a suitable DMG.

Mechanism and Rationale for Ortho-Selectivity

-

Protection/Directing Group Installation: The phenolic hydroxyl group is converted into a directing metalation group (DMG). Common DMGs for this purpose include carbamates (e.g., -OC(O)NEt₂) and methoxymethyl (MOM) ethers (-OCH₂OCH₃).[6] These groups are capable of coordinating to the lithium atom of the organolithium base.

-

ortho-Lithiation: The DMG directs the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho-proton, forming a thermodynamically stable five- or six-membered chelated intermediate.[7] This chelation is the key to the high ortho-regioselectivity.

-

Electrophilic Quench: The resulting ortho-lithiated species is then treated with an electrophile, in this case, cyclopropylmethyl bromide, to introduce the desired substituent.

-

Deprotection: The DMG is removed to reveal the free phenol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. baranlab.org [baranlab.org]

Application Notes and Protocols: O-Methylation of 2-(Cyclopropylmethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methylation in Medicinal Chemistry

The O-methylation of phenolic compounds is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. The conversion of a hydroxyl group to a methoxy ether can profoundly alter the physicochemical properties of a molecule. This modification can lead to increased metabolic stability by masking a site of phase II conjugation, enhanced membrane permeability, and altered binding interactions with biological targets. The cyclopropylmethyl moiety is a valuable substituent in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability. Therefore, the O-methylation of 2-(cyclopropylmethyl)phenol represents a key step in the synthesis of novel therapeutic agents.

This document provides a detailed guide to the O-methylation of 2-(cyclopropylmethyl)phenol, covering the underlying chemical principles, various experimental protocols, and critical safety considerations.

Chemical Principles: The Williamson Ether Synthesis

The most common and reliable method for the O-methylation of phenols is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key steps involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Mechanism Workflow

Caption: General mechanism of the Williamson ether synthesis for the O-methylation of a phenol.

The choice of base and methylating agent is crucial for the success of the reaction and depends on the specific properties of the phenolic substrate and the desired reaction conditions.

Reagents and Reaction Conditions

A variety of reagents can be employed for the O-methylation of phenols. The selection involves a trade-off between reactivity, safety, cost, and ease of handling.

| Reagent Type | Examples | Advantages | Disadvantages | Typical Base |

| Methylating Agents | Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive, cost-effective.[3] | Extremely toxic, carcinogenic, and mutagenic.[4][5][6] Requires careful handling and quenching. | NaOH, K₂CO₃ |

| Methyl Iodide (CH₃I) | Good reactivity. | Toxic, volatile.[7] | K₂CO₃, Cs₂CO₃ | |

| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity.[8] | Less reactive, often requires higher temperatures and pressures.[8] | Strong bases, often with a phase-transfer catalyst. | |

| Bases | Sodium Hydroxide (NaOH) | Strong base, inexpensive. | Can introduce water, potentially leading to side reactions. | - |

| Potassium Carbonate (K₂CO₃) | Milder base, suitable for sensitive substrates.[3] | May require a phase-transfer catalyst for optimal reactivity. | - | |

| Cesium Carbonate (Cs₂CO₃) | Highly effective, particularly for hindered phenols. | More expensive. | - | |

| Solvents | Acetone | Good solvent for many organic compounds and inorganic bases. | Flammable. | - |

| Acetonitrile (MeCN) | Polar aprotic solvent, good for SN2 reactions. | Toxic. | - | |

| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent. | Can be difficult to remove. | - |

Experimental Protocols

Below are two detailed protocols for the O-methylation of 2-(cyclopropylmethyl)phenol using different methylating agents.

Protocol 1: O-Methylation using Dimethyl Sulfate

This protocol is highly efficient but requires strict adherence to safety procedures due to the extreme toxicity of dimethyl sulfate.[5][9]

Materials:

-

2-(Cyclopropylmethyl)phenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-(cyclopropylmethyl)phenol (1.0 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1-1.5 eq) dropwise to the biphasic mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully add an excess of concentrated ammonia solution to quench any unreacted dimethyl sulfate and stir for 30 minutes.[10]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(cyclopropylmethyl)anisole.

Protocol 2: O-Methylation using Methyl Iodide and Potassium Carbonate

This protocol uses a less hazardous methylating agent than dimethyl sulfate and is a common alternative.[3]

Materials:

-

2-(Cyclopropylmethyl)phenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), finely powdered

-

Acetone or Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-(cyclopropylmethyl)phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and acetone or acetonitrile.

-

Addition of Methylating Agent: Add methyl iodide (1.5-2.0 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetone or acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaOH instead of K₂CO₃) or a more polar solvent to increase the solubility of the base. |

| Side reactions (e.g., C-alkylation). | Use milder conditions (lower temperature, weaker base). C-alkylation is more prevalent at higher temperatures. | |

| Volatilization of methyl iodide. | Ensure the reflux condenser is efficient and the system is well-sealed. | |

| Incomplete Reaction | Insufficient amount of methylating agent or base. | Increase the equivalents of the limiting reagent. |

| Steric hindrance around the hydroxyl group. | Use a more reactive methylating agent or a stronger base. Consider using a phase-transfer catalyst.[11] | |

| Product Contamination | Unreacted starting material. | Ensure the reaction goes to completion. Optimize purification conditions. |

| Byproducts from C-alkylation. | Adjust reaction conditions to favor O-alkylation. Improve chromatographic separation. |

Safety Precautions

-

Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[4][5][9] It must be handled with extreme caution in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.[5] Have a quenching solution (e.g., concentrated ammonia) readily available.

-

Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen.[7] It is also volatile. Handle it in a fume hood and wear appropriate PPE.[7]

-

Bases: Concentrated solutions of sodium hydroxide are corrosive. Handle with care.

-

Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area and away from ignition sources.

Product Characterization

The identity and purity of the final product, 2-(cyclopropylmethyl)anisole, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a methoxy signal (~3.8 ppm in ¹H NMR) and the disappearance of the phenolic proton signal are key indicators of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the absence of the phenolic -OH stretch and the presence of C-O-C ether stretches.

Conclusion

The O-methylation of 2-(cyclopropylmethyl)phenol is a robust and reproducible transformation that can be achieved through various methods, most notably the Williamson ether synthesis. The choice of reagents and reaction conditions should be carefully considered based on the scale of the reaction, available resources, and safety infrastructure. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize 2-(cyclopropylmethyl)anisole, a valuable intermediate for further chemical exploration and drug development.

References

- Google Patents. (n.d.). US3446856A - Methylation of phenols.

- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

- Google Patents. (n.d.). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity.

-

Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations? r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved from [Link]

-

AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

-

PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, February 7). Methylation of phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

-

Industrial & Engineering Chemistry. (n.d.). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubMed. (n.d.). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Google Patents. (n.d.). US4504364A - Phenol purification.

- Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.

-

Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

National Institutes of Health. (2022, December 30). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4533769A - Method of making methylated phenol from methylated cyclohexeneone.

-

OSTI. (2017, March 22). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-(2-methyl-1-propenyl)phenol. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. nj.gov [nj.gov]

- 5. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 6. osti.gov [osti.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 10. echemi.com [echemi.com]

- 11. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable process route for 2-(Cyclopropylmethyl)phenol production

Application Note: Scalable Process Route for 2-(Cyclopropylmethyl)phenol Production

Part 1: Executive Summary & Strategic Route Selection

1.1 The Challenge The synthesis of 2-(cyclopropylmethyl)phenol presents a unique intersection of regiochemical and chemoselective challenges. The target molecule features a phenol ring substituted at the ortho position with a cyclopropylmethyl group.

-

Regioselectivity: Direct alkylation of phenol with cyclopropylmethyl halides is dominated by O-alkylation (ether formation) rather than C-alkylation. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements (cyclopropylmethyl

cyclobutyl/homoallyl). -

Chemoselectivity: The cyclopropane ring is highly strained (

27.5 kcal/mol). Standard reduction methods used to generate alkyl groups from acyl precursors (e.g., catalytic hydrogenation of ketones) often result in reductive ring-opening, destroying the cyclopropyl moiety.

1.2 The Solution: The Claisen-Simmons-Smith Protocol To ensure scalability, safety, and high purity, this guide details a route leveraging the Claisen Rearrangement followed by the Furukawa-modified Simmons-Smith Cyclopropanation .

-

Step 1 (Regocontrol): Thermal rearrangement of allyl phenyl ether fixes the carbon chain exclusively at the ortho position, yielding 2-allylphenol.

-

Step 2 (Ring Formation): Stereospecific cyclopropanation of the alkene using diethylzinc (

) and diiodomethane (

Part 2: Detailed Technical Protocol

Stage 1: Precursor Synthesis (2-Allylphenol)

Note: If 2-allylphenol is sourced commercially, proceed to Stage 2. This step is included for backward integration.

Mechanism: [3,3]-Sigmatropic Rearrangement.

Reaction: Allyl phenyl ether

-

Setup: A glass-lined reactor equipped with a reflux condenser and inert gas (Nitrogen/Argon) purge.

-

Process:

-

Charge Allyl Phenyl Ether (neat) into the reactor.

-

Heat to 190–200°C (internal temperature). Note: The reaction is exothermic; ensure adequate cooling capacity is available once initiation occurs.

-

Maintain temperature for 4–6 hours. Monitor by GC until starting material is <1%.

-

-

Purification:

-

Cool to room temperature.[1]

-

Perform vacuum distillation (

at 10 mmHg) to isolate 2-Allylphenol. -

Yield Target: >85%.

-

Stage 2: Cyclopropanation (The Critical Step)

Method: Furukawa Modification of Simmons-Smith Reaction.[2][3][4] Rationale: The hydroxyl group of 2-allylphenol acts as a directing group, coordinating with the organozinc reagent to accelerate the reaction and ensure high conversion rates relative to unfunctionalized alkenes.

Reagents:

-

Substrate: 2-Allylphenol (1.0 equiv)

-

Carbenoid Source: Diiodomethane (

, 2.2 equiv) -

Promoter: Diethylzinc (

, 1.0 M in hexanes, 2.2 equiv) -

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for scalability due to its higher boiling point, allowing faster kinetics.

Protocol:

-

Reactor Preparation (CRITICAL SAFETY):

-

Ensure the reactor is bone-dry and under a positive pressure of Nitrogen.

is pyrophoric ; moisture/air exposure will cause fire. -

Set reactor jacket temperature to

.

-

-

Reagent Addition:

-

Charge Anhydrous DCE (10 volumes relative to substrate) and 2-Allylphenol into the reactor.

-

Slowly dose

solution over 60 minutes, maintaining internal temperature -

Stir for 30 minutes at

to form the zinc-alkoxide intermediate. -

Add

dropwise over 45 minutes, maintaining temperature

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (

). -

If conversion is slow (monitored by HPLC/GC), heat to mild reflux (

for DCM, -

Endpoint: <2% residual alkene.

-

-

Quenching (Exothermic):

-

Cool reactor to

. -

Cautiously add saturated aqueous Ammonium Chloride (

) solution. Warning: Vigorous gas evolution and precipitation of zinc salts. -

Agitate for 60 minutes to break the zinc emulsions.

-

-

Workup:

Stage 3: Isolation and Analytics

-

Purification: The crude oil is purified via high-vacuum fractional distillation.

-

Boiling Point: Expect

110–115°C at 2 mmHg. -

Characterization:

-

1H NMR (CDCl3): Look for characteristic high-field cyclopropyl protons (

0.2–0.6 ppm) and the disappearance of vinylic protons ( -

GC-MS: Confirm molecular ion (

) and absence of iodine-containing byproducts.

-

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the transformation from Phenol to the target, highlighting the atomic economy and rearrangement logic.

Caption: Figure 1. Synthetic route leveraging Claisen rearrangement for regiocontrol and Simmons-Smith for chemoselective ring formation.

Process Flow & Safety Controls

This diagram details the operational workflow for the critical cyclopropanation step, emphasizing safety barriers.

Caption: Figure 2. Operational workflow for the Simmons-Smith step, highlighting critical control points (IPC) and safety hazards.

Part 4: Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting / Notes |

| Reaction Temperature | If reflux is too vigorous, | |

| Stoichiometry | 2.2 equiv | Excess is required because the phenol -OH consumes 1 equiv of Zinc. |

| Quench Appearance | White precipitate (Zinc salts) | If emulsion is stubborn, add 10% HCl (carefully) or filter through Celite. |

| Impurity Profile | Unreacted alkene, Methyl ether (rare) | Residual iodine causes purple color; wash thoroughly with Bisulfite. |

Part 5: References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

-

Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link

-

Grieco, P. A., et al. (1977). Synthetic Applications of the Claisen Rearrangement. Journal of Organic Chemistry. (General reference for 2-allylphenol synthesis logic).

-

Patent US4419529A . (1983). Process for the preparation of a 2-alkylphenol. (Provides context on alternative reduction routes, highlighting the difficulty of selective ring retention). Link

Disclaimer: This protocol involves the use of pyrophoric reagents (

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 7. US2193760A - Method for manufacturing alkyl phenols - Google Patents [patents.google.com]

Troubleshooting & Optimization

Stability of 2-(Cyclopropylmethyl)phenol in acidic vs basic conditions

Topic: Stability & Handling Guide (Acid vs. Base)

Document ID: TSP-CPM-002 | Last Updated: February 2026

Executive Summary

This guide addresses the stability profile of 2-(Cyclopropylmethyl)phenol (CPM-Phenol). Users frequently encounter degradation issues due to the opposing reactivities of its two functional motifs: the acid-sensitive cyclopropyl ring and the oxidation-prone phenol .

| Condition | Stability Rating | Primary Risk | Mechanism |

| Acidic | Critical Instability | Ring Rearrangement | Cyclopropylcarbinyl |

| Basic | Moderate Stability | Oxidative Degradation | Phenoxide formation leading to Quinone coupling (Color change). |

| Neutral | High | None | Stable under inert atmosphere at |

Module 1: Acidic Conditions (The Danger Zone)

User Issue:

"I treated my compound with dilute HCl/TFA, and the NMR shows a complex mixture of aliphatic peaks. The aromatic region is intact, but the cyclopropyl signals are gone."

Technical Diagnosis:

You are observing Acid-Catalyzed Cyclopropylcarbinyl Rearrangement .

While phenols are generally stable to dilute acids, the cyclopropylmethyl group is a "loaded spring." In the presence of protons (

The Mechanism (Why it happens):

-

Protonation: Strong acids may protonate the ring or facilitate leaving group departure if functionalized, but even direct electrophilic attack on the strained ring is possible.

-

Rearrangement: The cyclopropylmethyl cation exists in equilibrium with the cyclobutyl and homoallyl cations.[1]

-

Trapping: The solvent or counter-ion traps these rearranged cations, leading to a mixture of linear alkenes and expanded rings.

Visualizing the Pathway

The following diagram illustrates the rearrangement cascade that destroys your molecule in acidic media.

Figure 1: The "Doom Loop" of acid-catalyzed rearrangement. The cyclopropyl ring opens to relieve strain energy (

Troubleshooting Protocol:

-

Immediate Action: Quench any acidic reaction immediately with saturated

. -

Alternative Reagents: If you must perform a reaction on the phenol group, avoid Lewis acids (e.g.,

, -

Purification: Do not use silica gel with high acidity for chromatography. Pre-treat silica with 1% Triethylamine (TEA) to neutralize surface silanols.

Module 2: Basic Conditions (Oxidation Management)

User Issue:

"My clear solution turned pink/brown after adding NaOH. Is my compound decomposing?"

Technical Diagnosis:

This is Aerobic Oxidation of the Phenoxide Anion .

In basic conditions (pH > 10), the phenol deprotonates (

The Mechanism:

-

Deprotonation: Base removes the phenolic proton

Phenoxide. -

SET (Single Electron Transfer): Phenoxide donates an electron to

, creating a phenoxy radical and superoxide. -

Coupling: Phenoxy radicals couple to form colored dimers or oxidize further to benzoquinones (pink/red/brown chromophores).

Visualizing the Protection Workflow

To prevent this, you must break the "Triangle of Oxidation" (Base + Substrate + Oxygen).

Figure 2: The oxidation pathway. Blocking

Troubleshooting Protocol:

-

Degassing is Mandatory: Before adding base, sparge your solvent with Argon or Nitrogen for at least 15 minutes.

-

Visual Indicator: A color change to faint pink is the first warning sign. If it turns dark brown, significant degradation has occurred.

-

Reducing Agents: Add a pinch of Sodium Dithionite (

) or Sodium Borohydride (

Module 3: Standardized Stability Assay

If you are unsure if your specific conditions are safe, run this Self-Validating Stress Test before committing precious material.

Protocol: The "Traffic Light" Test

| Step | Action | Observation | Interpretation |

| 1 | Dissolve 5mg CPM-Phenol in | Clear solution. | Baseline. |

| 2 | Acid Test: Add 1 drop TFA. Shake. | Wait 10 mins. | If NMR shows new olefinic peaks (5.0-6.0 ppm), the ring has opened. UNSTABLE. |

| 3 | Base Test: Dissolve 5mg in MeOH + 1 drop 1M NaOH. | Wait 1 hour (Open to air). | If solution turns Pink/Red , it is oxidizing. REQ. INERT ATMOSPHERE. |

| 4 | Control: Dissolve 5mg in MeOH + | Clear/Colorless.[3] | If stable, confirms oxidation was the culprit in Step 3. |

References

-

BenchChem. (2025).[1][4][5] Stability of the cyclopropylmethyl cation and rearrangement mechanisms.[1] Retrieved from 1

-

Chemistry LibreTexts. (2024). Reactions of Phenols: Oxidation and Quinone Formation.[2] Retrieved from 6

-

National Institutes of Health (NIH). (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Retrieved from 7

-

University of Calgary. (n.d.). Phenols: Oxidation Mechanisms.[2][8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenols - Wikipedia [en.wikipedia.org]

- 3. 2-propyl phenol, 644-35-9 [thegoodscentscompany.com]

- 4. wyzant.com [wyzant.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Optimizing yield of 2-(Cyclopropylmethyl)phenol in ortho-alkylation reactions

This technical guide addresses the optimization of 2-(Cyclopropylmethyl)phenol synthesis via ortho-alkylation. This transformation presents a unique "chemical conflict": the conditions required for ortho-selectivity (often Lewis Acid catalysis) are directly antagonistic to the stability of the cyclopropyl ring, which is prone to rapid ring-opening rearrangement.

The following guide prioritizes Magnesium-Mediated Chelation as the primary solution to enforce regioselectivity while suppressing the cationic ring-opening pathway.

Target Molecule: 2-(Cyclopropylmethyl)phenol Primary Challenge: Preventing the rearrangement of the cyclopropylmethyl (CPM) group to the homoallyl (3-butenyl) isomer while maintaining ortho-regioselectivity.

Strategic Overview: The Stability vs. Selectivity Trade-off

In standard Friedel-Crafts alkylation, the reaction proceeds via a carbocation intermediate. The cyclopropylmethyl cation is exceptionally stable due to

-

The Trap: Using standard Lewis Acids (AlCl₃, BF₃) generates a free cation, leading to a mixture of the target, the ring-expanded cyclobutyl product, and the ring-opened 4-phenyl-1-butene derivative.

-

The Solution: You must shift the mechanism from an SN1 (Carbocation) pathway to a Coordinated SN2 (Concerted) pathway. This is best achieved using Magnesium Phenoxides , which act as a template to direct the electrophile to the ortho-position without generating a free cation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways determined by your choice of catalyst.

Figure 1: Mechanistic divergence between Lewis Acid catalysis (leading to ring opening) and Magnesium-mediated alkylation (preserving the ring).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of 2-(3-butenyl)phenol (ring-opened product)."

Diagnosis: Your reaction is proceeding through a loose ion pair or a free carbocation. This is common if you are using polar protic solvents or strong Lewis acids. Corrective Action:

-

Eliminate Strong Lewis Acids: Stop using AlCl₃, FeCl₃, or BF₃. These promote ionization of the cyclopropylmethyl halide.

-

Switch to Magnesium Chelation: Use the protocol defined below (Section 3). The Magnesium ion coordinates to both the phenoxide oxygen and the leaving group of the alkyl halide, forcing a concerted mechanism that bypasses the free cation.

-

Solvent Swap: Switch to Toluene or Xylene . Non-polar solvents destabilize the transition state for ionization (SN1) and favor the tight ion-pair mechanism required for the concerted reaction.